molecular formula C16H20N4O3S B6435632 N-methyl-N-(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}pyrrolidin-3-yl)cyclopropanesulfonamide CAS No. 2548984-53-6

N-methyl-N-(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}pyrrolidin-3-yl)cyclopropanesulfonamide

Cat. No. B6435632
CAS RN: 2548984-53-6
M. Wt: 348.4 g/mol
InChI Key: LYGFSJWLZAKSHY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves alkylation and electrophilic substitution . For instance, the alkylation of 2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one takes place at the oxygen atom, but electrophilic substitution takes place mainly at position 8 of the molecule .

Scientific Research Applications

Anti-HIV-1 Agents

A series of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives, which include the compound , have been synthesized and evaluated for their in vitro anti-HIV-1 activity . Most of the tested compounds displayed moderate inhibitory properties against the HIV-1 virus (NL4-3) in Hela cell cultures . Compounds with similar structures exhibited the highest activity among the synthesized compounds with an inhibition rate of 51 and 48 % at a concentration of 100 μM .

Inhibitors of HIV-1 Integrase

The compound’s structure, specifically the bicyclic pyrido[1,2-a]pyrimidin-4-one derivative, has shown promise as an anti-HIV agent due to its ability to inhibit HIV-1 integrase . This enzyme is essential for retroviral replication, and drugs targeting it could be effective in treating HIV infection .

Metal Chelation

The compound contains 1,3,4-oxadiazole and 1,3,4-thiadiazole rings as part of the metal chelation motif . This suggests potential applications in areas where metal chelation is beneficial, such as in the treatment of certain diseases or in environmental remediation.

Antibacterial Activity

While not directly related to the compound , compounds with similar structures have been synthesized and screened for their in vitro antibacterial activity . They were tested against standard strains of Gram-Positive and Gram-negative bacteria . This suggests that the compound could potentially have antibacterial properties, although further research would be needed to confirm this.

properties

IUPAC Name

N-methyl-N-[1-(4-oxopyrido[1,2-a]pyrimidin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-18(24(22,23)13-5-6-13)12-7-9-19(11-12)15-10-16(21)20-8-3-2-4-14(20)17-15/h2-4,8,10,12-13H,5-7,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYGFSJWLZAKSHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(C1)C2=CC(=O)N3C=CC=CC3=N2)S(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}pyrrolidin-3-yl)cyclopropanesulfonamide

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